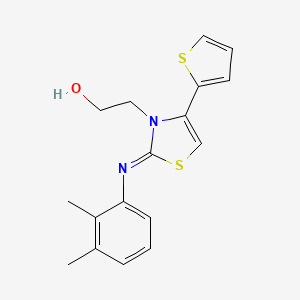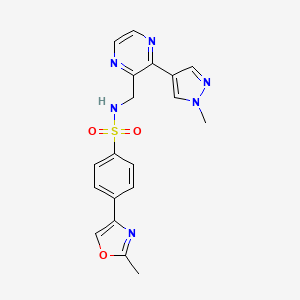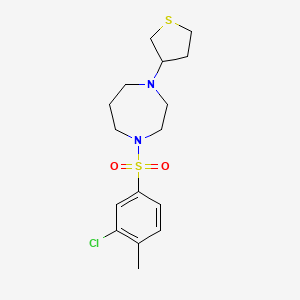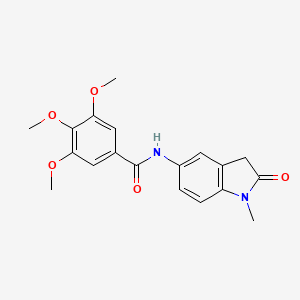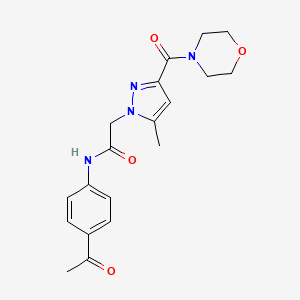![molecular formula C19H16F3N3OS3 B2897398 2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476464-41-2](/img/structure/B2897398.png)
2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This compound also contains a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a 1,3,4-thiadiazole ring, a benzylsulfanyl group, and a trifluoromethylphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
A study by Ismailova et al. (2014) focused on the synthesis of a compound similar to 2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide. They synthesized the title compound through a reaction involving 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, revealing its potential for forming centrosymmetric dimers via hydrogen bonds and further connections into layers through C—H⋯O interactions. This study provides insights into the molecular structure and potential interactions of similar compounds (Ismailova, D., Okmanov, R., Ziyaev, A., Shakhidoyatov, Kh. M., & Tashkhodjaev, B., 2014).
Pharmacological Evaluation as Glutaminase Inhibitors
Research conducted by Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance to the queried compound, as inhibitors of kidney-type glutaminase (GLS). Their work aimed at identifying potent GLS inhibitors with improved drug-like properties and found that certain analogs retained the inhibitory potency of BPTES while also showing better solubility and in vivo efficacy against cancer cells. This highlights the compound's potential role in cancer research (Shukla, K., Ferraris, D., Thomas, A., et al., 2012).
Synthesis and Antimicrobial Activity
A study on the synthesis and evaluation of new thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide by Baviskar et al. (2013), demonstrates the compound's antimicrobial potential. These compounds were synthesized and tested against various bacterial strains, indicating their possible use in developing new antimicrobial agents (Baviskar, B. A., Khadabadi, S. S., & Deore, S., 2013).
Antimalarial and COVID-19 Drug Potential
Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and theorized their use as COVID-19 drugs through computational calculations and molecular docking studies. This research underscores the broader therapeutic applications of compounds structurally related to this compound, particularly in addressing global health challenges like malaria and COVID-19 (Fahim, A. M., & Ismael, E. H. I., 2021).
Safety and Hazards
The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that the safety profile of a compound can depend on many factors, including its physical and chemical properties, how it’s used, and the extent of human exposure .
Direcciones Futuras
The future research directions for this compound could involve further investigation into its synthesis, properties, and potential applications. Given the interest in 1,3,4-thiadiazole derivatives and trifluoromethyl-containing compounds in the pharmaceutical and agrochemical industries , this compound could potentially be of interest in these areas.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS3/c20-19(21,22)15-8-6-14(7-9-15)11-28-18-25-24-17(29-18)23-16(26)12-27-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJYKVNBFZDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
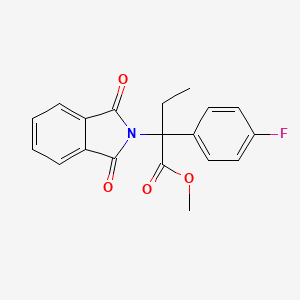
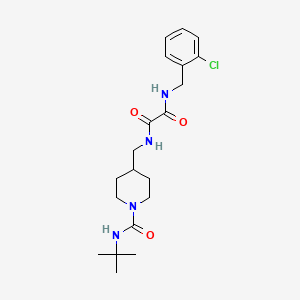
![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)


![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)
